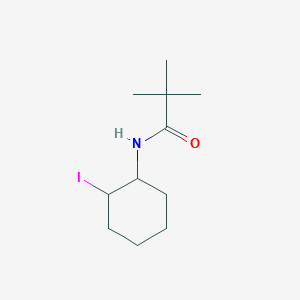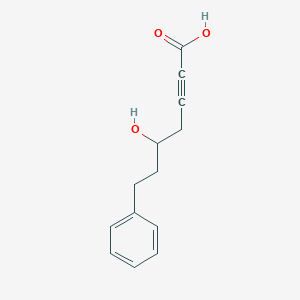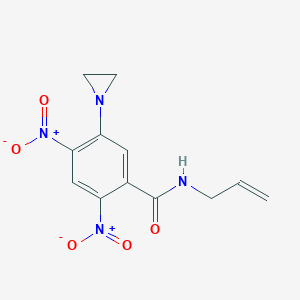
5-(Aziridin-1-yl)-2,4-dinitro-N-(prop-2-en-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BENZAMIDE,5-(1-AZIRIDINYL)-2,4-DINITRO-N-2-PROPEN-1-YL-: is a chemical compound known for its significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is also referred to as Tretazicar or CB-1954 . It is recognized for its potential as an anticancer prodrug, which becomes active upon enzymatic reduction.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The reaction conditions typically require controlled temperatures and the use of specific reagents to ensure the correct substitution and nitration patterns .
Industrial Production Methods: Industrial production of this compound involves large-scale nitration and aziridination processes. These methods are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: BENZAMIDE,5-(1-AZIRIDINYL)-2,4-DINITRO-N-2-PROPEN-1-YL- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different nitro derivatives.
Reduction: It is reduced enzymatically to form cytotoxic derivatives that are used in cancer treatment.
Substitution: The aziridine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Enzymatic reduction typically involves NAD(P)H:quinone oxidoreductase (NQO1) as the reducing agent.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed:
Oxidation Products: Various nitro derivatives.
Reduction Products: Cytotoxic derivatives like 5-(aziridin-1-yl)-4-hydroxylamino-2-nitrobenzamide.
Substitution Products: Substituted aziridine derivatives.
Applications De Recherche Scientifique
BENZAMIDE,5-(1-AZIRIDINYL)-2,4-DINITRO-N-2-PROPEN-1-YL- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated as an anticancer prodrug that is activated by specific enzymes to form cytotoxic agents.
Industry: Utilized in the development of pharmaceuticals and as a component in certain industrial processes.
Mécanisme D'action
The compound exerts its effects through enzymatic reduction. The enzyme NAD(P)H:quinone oxidoreductase (NQO1) reduces BENZAMIDE,5-(1-AZIRIDINYL)-2,4-DINITRO-N-2-PROPEN-1-YL- to a cytotoxic derivative that forms DNA-DNA interstrand crosslinks, leading to cell death . This mechanism is particularly effective in targeting cancer cells, making it a valuable compound in cancer research.
Comparaison Avec Des Composés Similaires
- BENZAMIDE, 5-(1-AZIRIDINYL)-2-(HYDROXYAMINO)-4-NITRO-
- BENZAMIDE, 5-(1-AZIRIDINYL)-4-(HYDROXYAMINO)-2-NITRO-
Comparison: While these compounds share structural similarities, BENZAMIDE,5-(1-AZIRIDINYL)-2,4-DINITRO-N-2-PROPEN-1-YL- is unique due to its specific substitution pattern and its potent anticancer properties. The presence of the aziridine group and the dinitrobenzamide moiety contribute to its effectiveness as a prodrug, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
35425-47-9 |
|---|---|
Formule moléculaire |
C12H12N4O5 |
Poids moléculaire |
292.25 g/mol |
Nom IUPAC |
5-(aziridin-1-yl)-2,4-dinitro-N-prop-2-enylbenzamide |
InChI |
InChI=1S/C12H12N4O5/c1-2-3-13-12(17)8-6-10(14-4-5-14)11(16(20)21)7-9(8)15(18)19/h2,6-7H,1,3-5H2,(H,13,17) |
Clé InChI |
KLVAIKQZHOZXNU-UHFFFAOYSA-N |
SMILES canonique |
C=CCNC(=O)C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


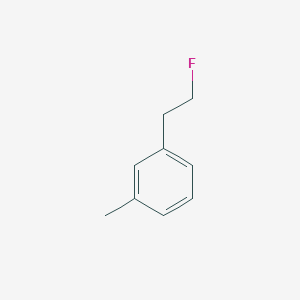
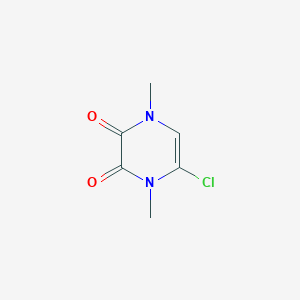
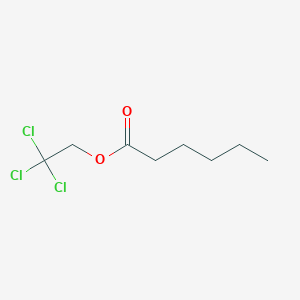
![1-[(2-Hydroxy-5-nitrophenyl)methyl]-4-phenylpiperidin-4-ol](/img/structure/B14000471.png)
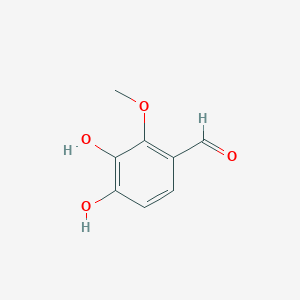
![5-(p-Bromophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B14000478.png)
![1-Phenyl-3-[5-(phenylcarbamothioylamino)pentyl]thiourea](/img/structure/B14000479.png)
![2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]acetonitrile](/img/structure/B14000480.png)
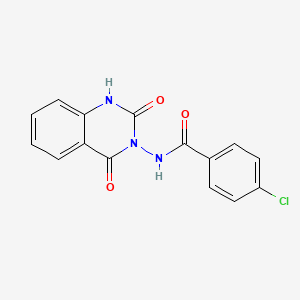
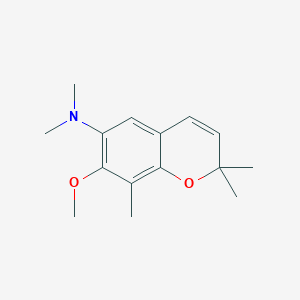
![2,2'-[Piperazine-1,4-diylbis(propane-3,1-diylimino)]bis(3-chloronaphthalene-1,4-dione)](/img/structure/B14000493.png)
![4-methyl-N-[(2,2,4,4-tetramethyl-3-oxocyclobutylidene)amino]benzenesulfonamide](/img/structure/B14000494.png)
